molecular formula C22H28N4O2 B4485512 3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole

3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole

Cat. No.: B4485512
M. Wt: 380.5 g/mol
InChI Key: MZNFJTPEOSUFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the ethoxyphenyl group. The pyrrolidine ring is then synthesized and attached to the pyrazole ring through a series of nucleophilic substitution reactions. Finally, the oxazole ring is formed and integrated into the structure under controlled conditions, often involving cyclization reactions in the presence of suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole stands out due to its unique combination of pyrazole, pyrrolidine, and oxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-[[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-5-propyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-3-6-19-13-20(25-28-19)21-7-5-12-26(21)15-17-14-23-24-22(17)16-8-10-18(11-9-16)27-4-2/h8-11,13-14,21H,3-7,12,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNFJTPEOSUFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C2CCCN2CC3=C(NN=C3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole
Reactant of Route 6
3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.